molecular formula C20H22FNO4S B2919356 2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448068-86-7

2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2919356
CAS RN: 1448068-86-7
M. Wt: 391.46
InChI Key: DKEFZKVUSRCSCD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

  • Carbohydrate Chemistry Applications : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, closely related to the compound , has been synthesized and evaluated for protection of hydroxyl groups in carbohydrate chemistry. It was found to be cleavable under mild basic conditions and stable under acidic conditions, suggesting potential utility in selective protection and deprotection strategies in carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).

  • Synthesis of Piperidin-4-ones : A method for the enantioselective [4 + 2] cycloaddition reaction, involving compounds similar to 2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, has been reported. This synthesis is significant for producing sulfamate-fused 2,6-disubstituted piperidin-4-ones, indicating its utility in the development of novel organic compounds (Liu et al., 2013).

  • Antimicrobial Activity : Novel Schiff bases synthesized from a similar compound have demonstrated significant antimicrobial activity. This suggests its potential application in the development of new antimicrobial agents (Puthran et al., 2019).

  • Analytical Derivatization in Liquid Chromatography : A related sulfonate reagent has been synthesized for analytical derivatization in liquid chromatography, indicating potential applications in analytical chemistry for sensitive detection and separation of compounds (Wu et al., 1997).

  • Antiallergy Activity : Compounds structurally related to 2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone have been synthesized and evaluated for their antiallergy activity. This suggests its potential use in the development of new antiallergic drugs (Walsh, Franzyshen, & Yanni, 1989).

  • Cytotoxic Studies and Docking Studies : This compound has also been involved in synthesis and characterization studies, including Hirshfeld surface analysis, cytotoxic studies, and docking studies, highlighting its relevance in medicinal chemistry and drug development (Govindhan et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-26-17-6-8-18(9-7-17)27(24,25)19-10-12-22(13-11-19)20(23)14-15-2-4-16(21)5-3-15/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEFZKVUSRCSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

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